

An In-depth Technical Guide to Ethyl N-piperazinecarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl N-piperazinecarboxylate*

Cat. No.: *B105642*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl N-piperazinecarboxylate**, a key building block in synthetic organic chemistry and pharmaceutical development. This document details its chemical identity, physical properties, synthesis, reactivity, and applications, with a focus on its role in the creation of pharmacologically active agents.

Core Chemical Identity

Ethyl N-piperazinecarboxylate, also known as ethyl 1-piperazinecarboxylate or N-carbethoxypiperazine, is a monosubstituted piperazine derivative. The presence of both a secondary amine and an ethyl carbamate functional group makes it a versatile intermediate for further chemical modification.

Chemical Structure:

- IUPAC Name: ethyl piperazine-1-carboxylate[1][2][3]
- CAS Number: 120-43-4[1][2][4][5]
- Molecular Formula: C₇H₁₄N₂O₂[1][2][4]
- SMILES: CCOC(=O)N1CCNCC1[1][3]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **Ethyl N-piperazinecarboxylate** is provided below for easy reference and comparison.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Weight	158.20 g/mol	[1] [2]
Appearance	Oily Liquid	[1]
Color	Colorless to Yellow	[1] [6]
Boiling Point	273 °C (lit.)	[1] [7]
Density	1.080 g/mL at 25 °C (lit.)	[1] [7]
Refractive Index	n _{20/D} 1.477 (lit.)	[7]
Flash Point	>110 °C (>230 °F)	[1]
Solubility	Freely soluble in water; Soluble in alcohols and some organic solvents.	[1] [6]
pKa (Basic)	8.2	

Table 2: Spectroscopic Data Summary

Technique	Key Features and Interpretation
¹ H NMR	The proton NMR spectrum is characterized by signals corresponding to the ethyl group (a triplet and a quartet) and the piperazine ring protons. The protons on the carbons adjacent to the carbamate nitrogen appear at a different chemical shift than those adjacent to the secondary amine.
¹³ C NMR	The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carbamate, the -OCH ₂ - of the ethyl group, the methyl of the ethyl group, and the non-equivalent carbons of the piperazine ring.
IR Spectroscopy	The infrared spectrum prominently features a strong absorption band for the C=O (carbonyl) stretch of the urethane group, typically around 1700 cm ⁻¹ . N-H stretching of the secondary amine is also observable.
Mass Spectrometry	The electron ionization (EI) mass spectrum shows a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will be consistent with the loss of the ethyl group and cleavage of the piperazine ring.

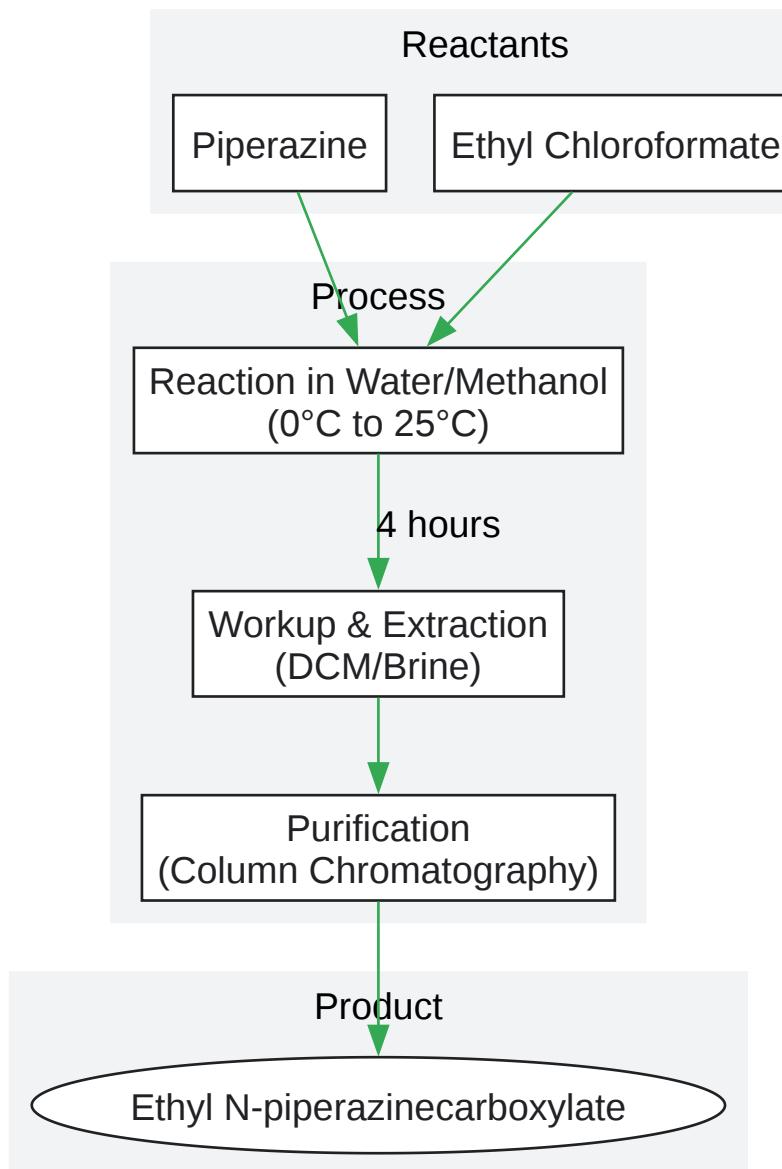
Synthesis and Experimental Protocols

Ethyl N-piperazinecarboxylate is typically synthesized by the controlled acylation of piperazine with ethyl chloroformate. The reaction must be carefully managed to favor mono-acylation over di-acylation.

Experimental Protocol: Synthesis of Ethyl N-piperazinecarboxylate

This protocol is based on a common laboratory procedure for the synthesis of **Ethyl N-piperazinecarboxylate**.^{[4][8]}

Materials:

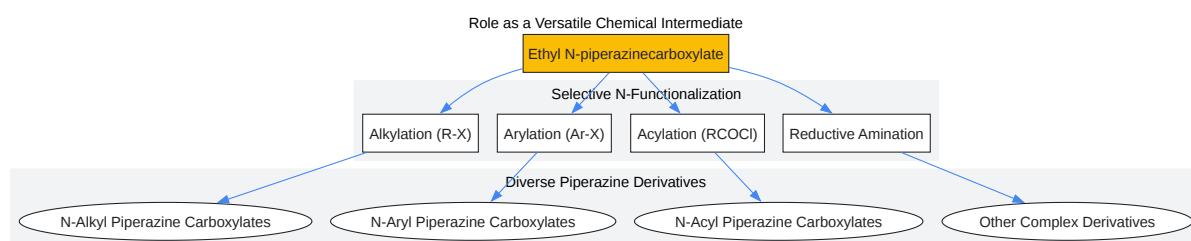

- Piperazine
- Ethyl chloroformate
- Deionized water
- Methanol
- Dichloromethane
- Saturated aqueous sodium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve piperazine (1 equivalent) in deionized water in a reaction flask and stir at room temperature until fully dissolved.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of ethyl chloroformate (0.5 equivalents) in methanol dropwise to the cooled piperazine solution while maintaining vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.
- Upon completion, perform a liquid-liquid extraction by adding saturated aqueous sodium chloride solution and dichloromethane.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Remove the solvent (dichloromethane) under reduced pressure to yield the crude product.

- Purify the crude product by column chromatography (e.g., using a dichloromethane/methanol gradient) to obtain pure **Ethyl N-piperazinecarboxylate**.

Synthesis Workflow for Ethyl N-piperazinecarboxylate


[Click to download full resolution via product page](#)

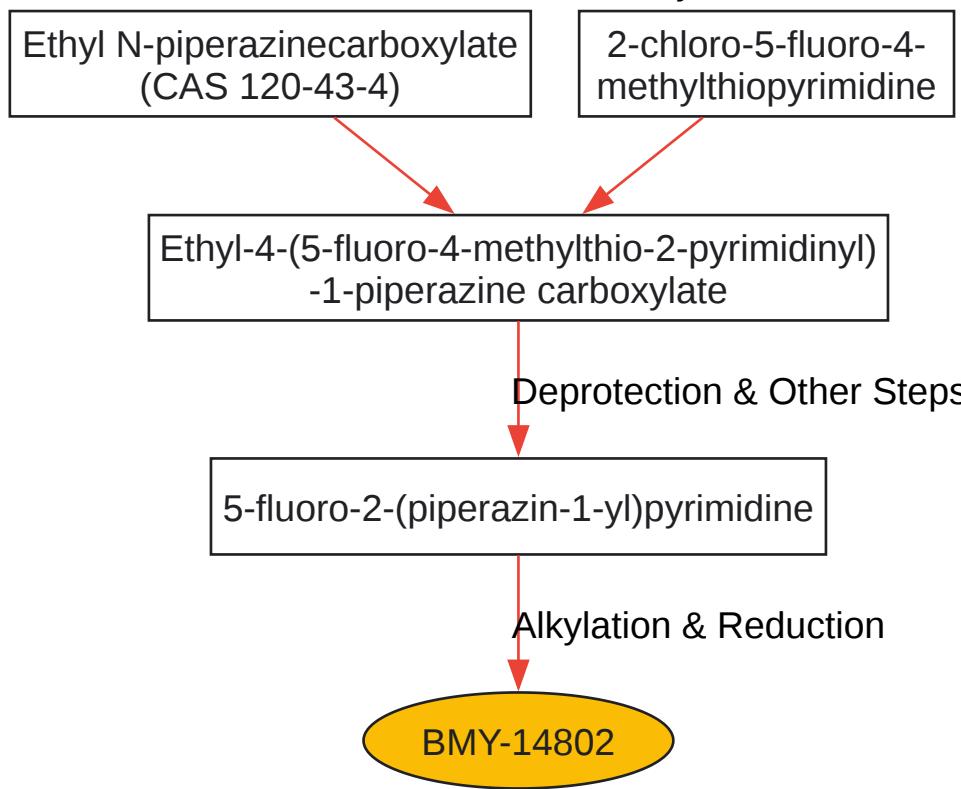
Caption: A flowchart illustrating the synthesis of **Ethyl N-piperazinecarboxylate**.

Reactivity and Role in Drug Development

The utility of **Ethyl N-piperazinecarboxylate** as a synthetic intermediate stems from the differential reactivity of its two nitrogen atoms. The secondary amine is a nucleophile and can readily undergo reactions such as alkylation, acylation, and arylation without affecting the less reactive carbamate-protected nitrogen. This allows for the selective introduction of various substituents onto the piperazine core.

The piperazine moiety is a common scaffold in many approved drugs, valued for its ability to improve the pharmacokinetic properties (e.g., solubility, bioavailability) of a molecule and to interact with various biological targets.^{[9][10][11]} Piperazine derivatives have shown a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.^{[9][10][12][13]}

[Click to download full resolution via product page](#)


Caption: Reactivity of **Ethyl N-piperazinecarboxylate** leading to diverse derivatives.

Application Example: Synthesis of BMY-14802

A notable example of its application is in the synthesis of the antipsychotic agent BMY-14802. In this multi-step synthesis, **Ethyl N-piperazinecarboxylate** is used as a key building block to introduce the piperazine core. Specifically, it reacts with 2-chloro-5-fluoro-4-methylthiopyrimidine to form an intermediate, ethyl-4-(5-fluoro-4-methylthio-2-pyrimidinyl)-1-

piperazine carboxylate. Subsequent steps, including deprotection of the carbamate, lead to the final drug molecule. This highlights its role in constructing complex pharmaceutical agents.

Workflow: Use in BMY-14802 Synthesis

[Click to download full resolution via product page](#)

Caption: Role of **Ethyl N-piperazinecarboxylate** in the synthesis of BMY-14802.

Safety and Handling

Ethyl N-piperazinecarboxylate is considered harmful if swallowed and can cause skin and serious eye irritation.[5][14] It may also cause respiratory irritation.[5][14]

Table 3: Hazard and Safety Information

Hazard Statement	Precautionary Measures
H302: Harmful if swallowed	P261: Avoid breathing vapors/spray.
H315: Causes skin irritation	P280: Wear protective gloves/eye protection.
H319: Causes serious eye irritation	IF IN EYES: Rinse cautiously with water for several minutes.
H335: May cause respiratory irritation	IF ON SKIN: Wash with plenty of soap and water. [5]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[\[15\]](#) Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Ethyl N-piperazinecarboxylate is a fundamental building block for medicinal chemistry and drug discovery. Its defined structure, well-characterized properties, and predictable reactivity make it an invaluable tool for the synthesis of complex molecules. The ability to selectively functionalize the piperazine ring allows for the creation of diverse libraries of compounds, facilitating the development of new therapeutic agents targeting a wide array of diseases. This guide has provided the core technical information required by researchers to effectively and safely utilize this versatile compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl N-piperazinecarboxylate(120-43-4) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Piperazinecarboxylic acid, ethyl ester | C7H14N2O2 | CID 8431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-piperidinocarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]
- 4. Ethyl N-piperazinecarboxylate | 120-43-4 [chemicalbook.com]
- 5. Ethyl N-piperazinecarboxylate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. prepchem.com [prepchem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 1-Piperazinecarboxylic acid, ethyl ester [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursionic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Ethyl 1-piperazinecarboxylate 99 120-43-4 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl N-piperazinecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105642#ethyl-n-piperazinecarboxylate-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com